Cas no 505071-93-2 (1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylicacid)

1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylicacid 化学的及び物理的性質
名前と識別子
-
- 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid
- 1-(3,4-DIMETHYL-BENZENESULFONYL)-CYCLOPROPANECARBOXYLIC ACID
- 1-[(3,4-dimethylphenyl)sulfonyl]cyclopropanecarboxylic acid
- AC1LHYWU
- CTK7I5740
- HMS1684B13
- MolPort-001-985-432
- ST073505
- 1-((3,4-Dimethylphenyl)sulfonyl)cyclopropanecarboxylic acid
- 1-(3,4-dimethylphenyl)sulfonylcyclopropane-1-carboxylic acid
- 1-(3,4-dimethyl-benzenesulfonyl)-cyclopropanecarboxylic acid, AldrichCPR
- AKOS000131957
- DTXSID00357167
- 505071-93-2
- SR-01000362825-1
- 1-(3,4-dimethylbenzenesulfonyl)cyclopropane-1-carboxylic acid
- 1-((3,4-Dimethylphenyl)sulfonyl)cyclopropanecarboxylicacid
- DB-017171
- SR-01000362825
- SCHEMBL18503872
- 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylicacid
-
- MDL: MFCD03724010
- インチ: InChI=1S/C12H14O4S/c1-8-3-4-10(7-9(8)2)17(15,16)12(5-6-12)11(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14)
- InChIKey: BBUHEORSHLSIJA-UHFFFAOYSA-N
- ほほえんだ: CC1=CC=C(C=C1C)S(=O)(=O)C2(CC2)C(=O)O
計算された属性
- せいみつぶんしりょう: 254.06128010g/mol
- どういたいしつりょう: 254.06128010g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 416
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 79.8Ų
じっけんとくせい
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: NA
- ふってん: 496.6±45.0 °C at 760 mmHg
- フラッシュポイント: 254.1±28.7 °C
- じょうきあつ: 0.0±1.3 mmHg at 25°C
1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylicacid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- 危険カテゴリコード: 36
- セキュリティの説明: 26
-
危険物標識:
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 危険レベル:IRRITANT
1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylicacid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM313559-5g |
1-((3,4-Dimethylphenyl)sulfonyl)cyclopropanecarboxylic acid |
505071-93-2 | 95% | 5g |
$771 | 2021-06-15 | |
TRC | D484075-100mg |
1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylicacid |
505071-93-2 | 100mg |
$ 210.00 | 2022-06-05 | ||
Crysdot LLC | CD12067306-5g |
1-((3,4-Dimethylphenyl)sulfonyl)cyclopropanecarboxylic acid |
505071-93-2 | 95+% | 5g |
$817 | 2024-07-24 | |
Chemenu | CM313559-5g |
1-((3,4-Dimethylphenyl)sulfonyl)cyclopropanecarboxylic acid |
505071-93-2 | 95% | 5g |
$771 | 2024-07-16 | |
TRC | D484075-10mg |
1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylicacid |
505071-93-2 | 10mg |
$ 50.00 | 2022-06-05 | ||
TRC | D484075-50mg |
1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylicacid |
505071-93-2 | 50mg |
$ 135.00 | 2022-06-05 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010368-1g |
1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid |
505071-93-2 | 1g |
4681.0CNY | 2021-07-10 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 010368-1g |
1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid |
505071-93-2 | 1g |
4681CNY | 2021-05-07 |
1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylicacid 関連文献
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylicacidに関する追加情報
Professional Introduction to Compound with CAS No 505071-93-2 and Product Name: 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid
The compound with the CAS number 505071-93-2 and the product name 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered attention for its potential applications in drug discovery and molecular research. The presence of both a cyclopropane ring and a benzenesulfonyl group in its molecular structure imparts distinct chemical properties that make it a valuable candidate for further investigation.
Structurally, 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid consists of a cyclopropane moiety attached to a carboxylic acid group, which is further substituted with a 3,4-dimethylbenzenesulfonyl group. This arrangement creates a molecule with high steric hindrance due to the cyclopropane ring, which can influence its interactions with biological targets. The benzenesulfonyl group introduces polar and aromatic characteristics, enhancing the compound's solubility in polar solvents and potentially improving its binding affinity to biological receptors.
In recent years, there has been growing interest in cyclopropane-containing compounds due to their unique reactivity and biological activity. Cyclopropanes are known for their strained three-membered rings, which can undergo ring-opening reactions under specific conditions, leading to the formation of more stable alkenes. This property makes them valuable intermediates in organic synthesis and drug development. Additionally, the sulfonyl group is a common pharmacophore found in many bioactive molecules, contributing to their pharmacological effects by enhancing binding interactions.
The combination of these structural features in 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid suggests potential applications in various therapeutic areas. For instance, the steric constraints imposed by the cyclopropane ring may facilitate the design of selective inhibitors targeting specific enzymes or receptors. The benzenesulfonyl group could serve as a linker or anchor point for further derivatization, allowing chemists to fine-tune the compound's properties for desired biological outcomes.
Recent studies have highlighted the importance of cyclopropane derivatives in medicinal chemistry. For example, compounds containing cyclopropane moieties have been explored as antiviral agents due to their ability to disrupt viral protease activity. Similarly, sulfonyl-containing compounds are well-documented for their anti-inflammatory and analgesic properties. The synergistic effects of these two functional groups in 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid may lead to novel therapeutic strategies that combine the advantages of both moieties.
The synthesis of this compound involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Key steps include the introduction of the cyclopropane ring via ring-closing metathesis or other cyclization techniques, followed by functionalization at the carboxylic acid and aromatic positions. Advanced spectroscopic methods such as NMR and mass spectrometry are essential for characterizing the compound's structure and confirming its identity.
From a computational chemistry perspective, molecular modeling studies can provide valuable insights into the interactions between 1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid and potential biological targets. These studies can help predict binding affinities, identify key interaction sites, and guide the design of analogs with improved properties. Additionally, computational methods can be used to assess the compound's pharmacokinetic profile, including its solubility, metabolic stability, and distribution within biological systems.
In conclusion,1-(3,4-Dimethyl-benzenesulfonyl)-cyclopropane-carboxylic acid represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features offer opportunities for designing novel drugs with enhanced efficacy and selectivity. As our understanding of molecular interactions continues to evolve,CAS No 505071-93-2 will likely play a significant role in future drug development efforts.
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